4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
Overview
Description
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile is an organic compound that features a benzoyl group substituted with a fluorine atom at the para position and a hydroxymethyl group at the meta position relative to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, specific temperatures, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(4-Fluorobenzoyl)-3-(carboxyl)benzonitrile.
Reduction: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitrile and benzoyl groups.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzoyl)morpholine
- 4-(4-Fluorobenzoyl)butyric acid
- 4-(4-Fluorobenzoyl)-2-(hydroxymethyl)piperazin-1-yl]-2-(trifluoromethyl)benzonitrile
Uniqueness
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the benzene ring, which allows for a diverse range of chemical reactions and applications. The fluorine atom further enhances its reactivity and potential for use in various fields.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOCLIOVHKLEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449334 | |
Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260371-16-2 | |
Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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